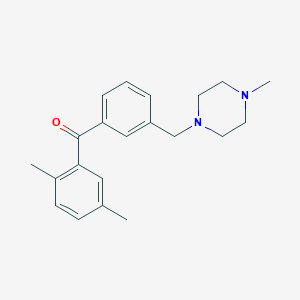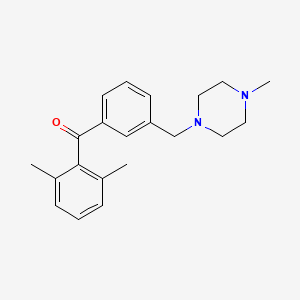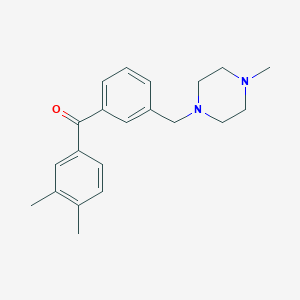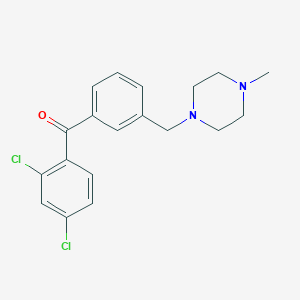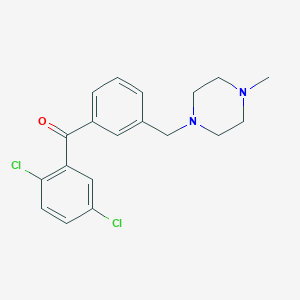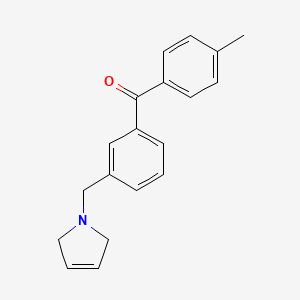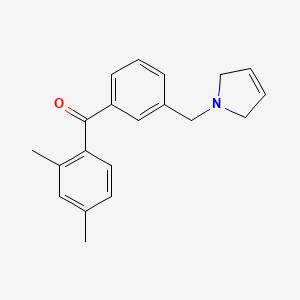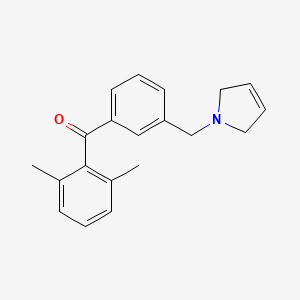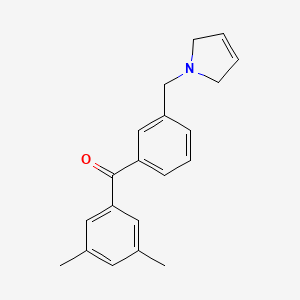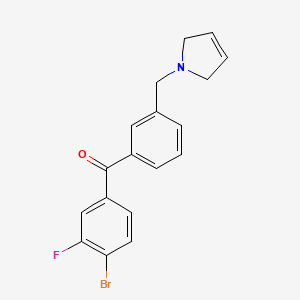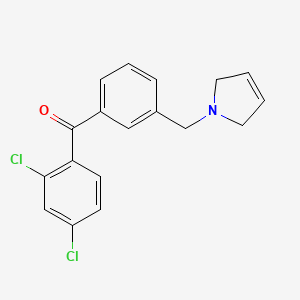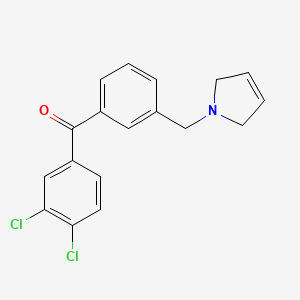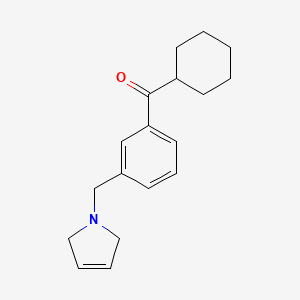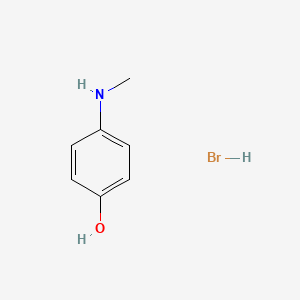
4-(Methylamino)phenol hydrobromide
Descripción general
Descripción
4-(Methylamino)phenol hydrobromide is a chemical compound with the molecular formula C8H12BrNO. It is a white crystalline powder that is soluble in water and has a molecular weight of 219.1 g/mol. This compound is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)phenol hydrobromide typically involves the reaction of 4-nitrophenol with methylamine, followed by reduction and subsequent treatment with hydrobromic acid. The general steps are as follows:
Nitration: 4-nitrophenol is nitrated to form 4-nitro-2-methylphenol.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Methylation: The amino group is methylated using methylamine.
Hydrobromide Formation: The resulting 4-(Methylamino)phenol is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or iron powder are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Methylamino)phenol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of pharmaceutical drugs and organic dyes.
Biology: It is used in proteomics research as a specialty product.
Industry: It is used in the production of photographic developers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)phenol hydrobromide involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring makes it highly reactive towards electrophilic aromatic substitution reactions. This reactivity allows it to participate in various biochemical processes, including the formation of quinones and hydroquinones, which are important in redox reactions and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylamino)phenol sulfate: Similar in structure but contains a sulfate group instead of a hydrobromide group.
4-(Methylamino)phenol hemisulfate: Another similar compound with a hemisulfate group.
Uniqueness
4-(Methylamino)phenol hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in certain industrial and research applications where these properties are advantageous.
Propiedades
IUPAC Name |
4-(methylamino)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPAMKEUJSDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634230 | |
| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33576-77-1 | |
| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
